
1-(3-Chloro-2-methylpropyl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-2-methylpropyl)piperidine hydrochloride is a chemical compound with the molecular formula C9H19Cl2N. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is often used in research and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 1-(3-Chloro-2-methylpropyl)piperidine hydrochloride typically involves the reaction of piperidine with 3-chloro-2-methylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
1-(3-Chloro-2-methylpropyl)piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-2-methylpropyl)piperidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving the interaction of piperidine derivatives with biological systems.
Medicine: Research on this compound includes its potential use in developing new pharmaceuticals.
Industry: It is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-2-methylpropyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloro-2-methylpropyl)piperidine hydrochloride can be compared with other piperidine derivatives, such as:
1-(3-Chloropropyl)piperidine hydrochloride: Similar in structure but with a different substitution pattern.
1-(2-Chloroethyl)piperidine hydrochloride: Another piperidine derivative with a different alkyl chain length.
1-(4-Chlorobutyl)piperidine hydrochloride: A compound with a longer alkyl chain and different chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical properties.
Eigenschaften
CAS-Nummer |
88073-52-3 |
|---|---|
Molekularformel |
C9H19Cl2N |
Molekulargewicht |
212.16 g/mol |
IUPAC-Name |
1-(3-chloro-2-methylpropyl)piperidine;hydrochloride |
InChI |
InChI=1S/C9H18ClN.ClH/c1-9(7-10)8-11-5-3-2-4-6-11;/h9H,2-8H2,1H3;1H |
InChI-Schlüssel |
NNTKQMXQGBUYAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1CCCCC1)CCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


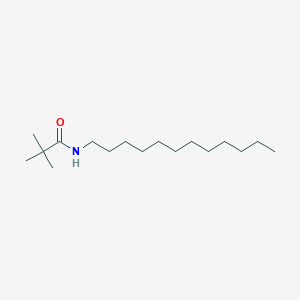
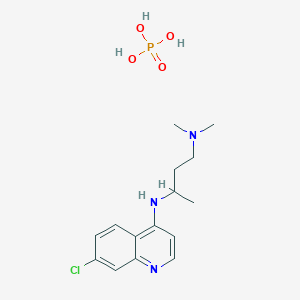
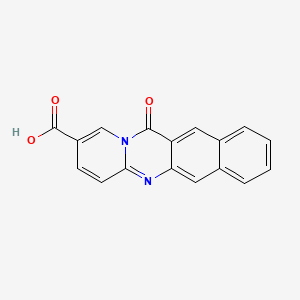


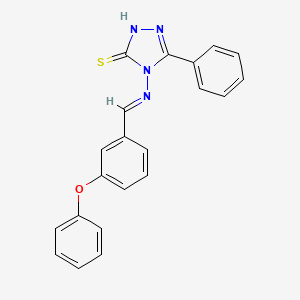
![2-(4-chlorophenoxy)-N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11999643.png)

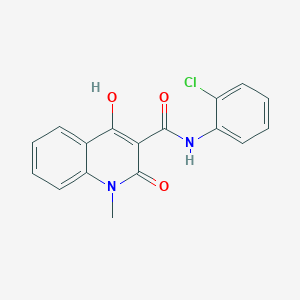
![7,9-Dichloro-5-(2,4-dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999671.png)


![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999689.png)
![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B11999702.png)
